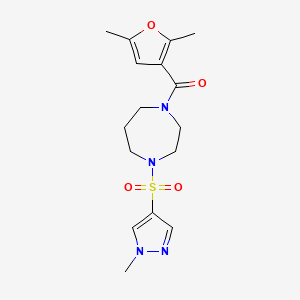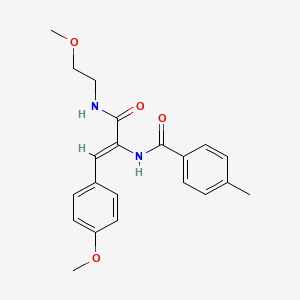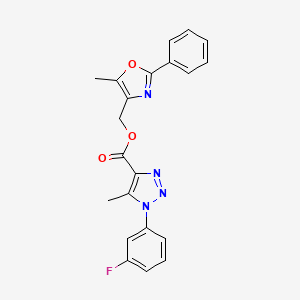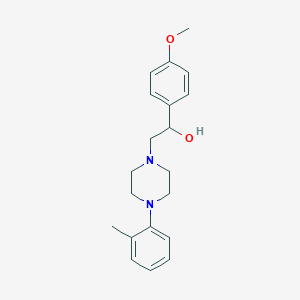
1-(4-Methoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions with precise control over technological parameters such as raw material ratios, reaction time, and temperature. For instance, a similar compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to yield the product with high efficiency (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using methods like single crystal X-ray diffraction studies, which provide insights into the conformation, crystalline structure, and intermolecular interactions. Computational density functional theory (DFT) calculations further contribute to understanding the reactive sites and the nature of the molecules (K. Kumara et al., 2017).
Chemical Reactions and Properties
Investigations into the kinetics and mechanisms of reactions involving methoxyphenyl piperazine derivatives with alicyclic amines under different conditions reveal detailed reaction pathways and the influence of substituents on reaction rates (E. Castro et al., 2001).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. For example, the study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines provides insights into the hydrogen-bonded assemblies formed by these molecules and their structural characteristics (Chayanna Harish Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application and manipulation of these compounds. Studies on the synthesis and reaction mechanisms of methoxyphenyl piperazine derivatives contribute to a deeper understanding of their chemical behavior and potential uses (R. Rajkumar et al., 2014).
Applications De Recherche Scientifique
Kinetic Studies in Organic Chemistry
- Reactions with Alicyclic Amines : The kinetics and mechanisms of reactions involving similar compounds, like 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, have been studied. This research provides insight into reaction rates and pH-dependent behavior in organic synthesis (Castro et al., 2001).
Chemical Synthesis and Optimization
- Synthesis Techniques : Research includes the synthesis of related compounds like 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol. This involves optimizing technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
Medicinal Chemistry and Drug Design
- Designing 5-HT6 Receptor Antagonists : Compounds with a similar structure have been designed as 5-HT6 receptor modulators, showing potential in the development of new central nervous system agents (Vera et al., 2016).
- Antimicrobial Activity : Novel pyridine derivatives, including those with structures similar to the compound , have been synthesized and evaluated for antimicrobial activity, indicating potential uses in combating bacterial and fungal infections (Patel et al., 2011).
- PPARpan Agonist Synthesis : Efficient synthesis methods have been developed for compounds like 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a PPARpan agonist, showing the compound's relevance in drug development (Guo et al., 2006).
Biochemical and Pharmacological Research
- Metabolism Studies in Novel Antidepressants : Compounds with a similar structure have been studied for their role in the metabolism of novel antidepressants, highlighting their relevance in understanding drug interactions and effects (Hvenegaard et al., 2012).
Biocatalysis and Green Chemistry
- Biocatalytic Production Optimization : The compound has been used in the context of biocatalysis, specifically for the enantiopure synthesis of significant molecules for drug intermediates, demonstrating its role in eco-friendly and efficient chemical synthesis (Kavi et al., 2021).
Neuropharmacology
- Central Nervous System Agent Studies : Research on analogues of the compound has contributed to understanding the structure-activity relationship in central nervous system agents, particularly in their role as 5-HT1A receptor antagonists (Mokrosz et al., 1994).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-5-3-4-6-19(16)22-13-11-21(12-14-22)15-20(23)17-7-9-18(24-2)10-8-17/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVXTHGBVWAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)
![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)
![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)
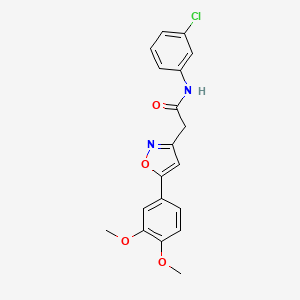
![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)
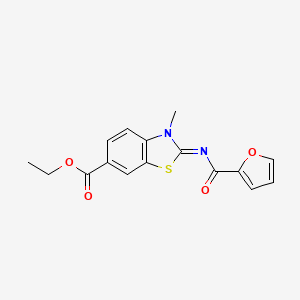

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)
